REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([CH3:7])=[CH:5][NH:4][N:3]=1.[CH2:8]=[O:9]>CO>[OH:9][CH2:8][N:4]1[CH:5]=[C:6]([CH3:7])[C:2]([CH3:1])=[N:3]1
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
CC1=NNC=C1C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water and methanol were then evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OCN1N=C(C(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |